molecular formula C18H19ClN2O2 B6061619 2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

Cat. No. B6061619
M. Wt: 330.8 g/mol
InChI Key: VPLQZQJSBUPJNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'Compound X' and has been synthesized using different methods.

Mechanism of Action

The mechanism of action of Compound X is not fully understood. However, it is known to interact with specific receptors in the body, including dopamine receptors, serotonin receptors, and adrenergic receptors. Compound X has been shown to modulate the activity of these receptors, leading to changes in cellular signaling pathways and physiological responses.
Biochemical and Physiological Effects:
Compound X has been shown to have various biochemical and physiological effects on the body. In cancer cells, Compound X induces apoptosis by activating the caspase cascade. In the brain, Compound X has been shown to modulate the release of neurotransmitters, leading to changes in behavior and mood. Compound X has also been shown to have anti-inflammatory and antioxidant effects, which may have implications for the treatment of various diseases.

Advantages and Limitations for Lab Experiments

One advantage of using Compound X in lab experiments is its specificity for certain receptors, which allows for targeted modulation of cellular signaling pathways. However, one limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for further research on Compound X. One area of research is the development of new drugs based on the structure of Compound X for the treatment of various diseases, including cancer and neurological disorders. Another area of research is the elucidation of the precise mechanism of action of Compound X, which may lead to the development of more targeted therapies. Additionally, further research is needed to determine the safety and toxicity of Compound X in humans, which may have implications for its use as a therapeutic agent.

Synthesis Methods

Compound X can be synthesized using different methods, including the reaction of 2-chlorobenzoyl chloride with N-(3-dimethylaminopropyl)-4-aminobenzamide in the presence of triethylamine. Another method involves the reaction of 2-chlorobenzoyl chloride with N-(3-dimethylaminopropyl)-4-nitrobenzamide in the presence of sodium hydride. The final product is obtained by reducing the nitro group to an amino group using palladium on carbon and hydrogen gas.

Scientific Research Applications

Compound X has been used in various scientific research applications, including cancer research, drug discovery, and neuroscience. In cancer research, Compound X has been shown to inhibit the growth of cancer cells by inducing apoptosis. In drug discovery, Compound X has been used as a lead compound to develop new drugs for the treatment of various diseases. In neuroscience, Compound X has been used to study the role of specific receptors in the brain and their effects on behavior.

properties

IUPAC Name

2-chloro-N-[4-[3-(dimethylamino)-3-oxopropyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O2/c1-21(2)17(22)12-9-13-7-10-14(11-8-13)20-18(23)15-5-3-4-6-16(15)19/h3-8,10-11H,9,12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPLQZQJSBUPJNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CCC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide

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